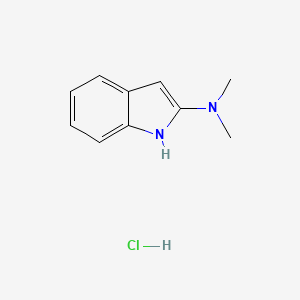

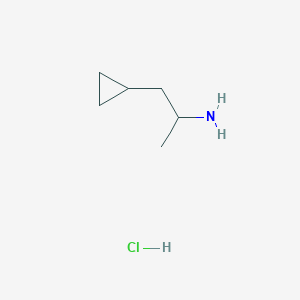

2-Cyclopropyl-1-methyl-ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

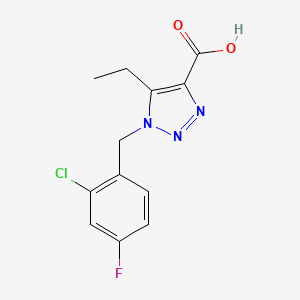

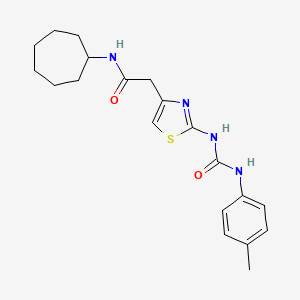

“2-Cyclopropyl-1-methyl-ethylamine hydrochloride” is a chemical compound with the molecular formula C6H14ClN . It is a white solid and has a molecular weight of 135.64 .

Molecular Structure Analysis

The cyclopropyl group in the molecule is derived from cyclopropane and has an empirical formula of C3H5 . The C-C bonds are formed by the overlap of two sp-hybrid orbitals . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .Applications De Recherche Scientifique

Cyclopropane-Based Drug Synthesis

Cyclopropyl-containing compounds, such as 2-Cyclopropyl-1-methyl-ethylamine hydrochloride, have significant relevance in pharmaceutical chemistry. The cyclopropyl moiety's incorporation into drug molecules is known for modifying pharmacokinetic properties and enhancing biological activity. For instance, bromophenol derivatives with cyclopropyl moieties have been synthesized and shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in the treatment of diseases like Alzheimer's, Parkinson's, and senile dementia (Boztaş et al., 2019). Additionally, pyrimidine derivatives synthesized from cyclopropylamine have shown promising anti-inflammatory and analgesic activities (Sondhi et al., 2009).

Enzyme and Receptor Studies

Cyclopropane compounds have been utilized to understand enzyme mechanisms and receptor dynamics. For example, the bioactive conformation of histamine H3 receptor antagonists was explored using cyclopropylic strain-based conformational restriction strategy, utilizing the rigidity of the cyclopropane ring (Watanabe et al., 2010). This conformational restriction is crucial for understanding the interaction between drugs and their targets.

Ethylene Action Inhibition in Agriculture

Cyclopropene compounds, closely related to cyclopropyl moieties, have been instrumental in the field of agriculture. Compounds like 1-Methylcyclopropene have revolutionized post-harvest technology by acting as ethylene antagonists, thereby extending the storage life and maintaining the quality of fruits and vegetables. This application is particularly significant in controlling ripening and senescence processes in climacteric fruits (Watkins, 2006).

Mécanisme D'action

Mode of Action

It’s possible that this compound could interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. Given its structural similarity to other bioactive compounds, it may influence a variety of biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

1-cyclopropylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSQDOEZLQMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

![ethyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2600248.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)